22(S)-Hydroxycholesterol
Overview
Description
(22S)-22-Hydroxycholesterol is a naturally occurring oxysterol, a derivative of cholesterol. It is characterized by the presence of a hydroxyl group at the 22nd carbon position in the sterol backbone. This compound plays a significant role in various biological processes, including cholesterol metabolism and regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22(S)-Hydroxycholesterol typically involves the hydroxylation of cholesterol. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 22nd position. This enzymatic reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms are cultured under controlled conditions to optimize the yield of the desired oxysterol.
Chemical Reactions Analysis
Types of Reactions: (22S)-22-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 22(S)-Hydroxycholesterol, each with distinct biological activities.
Scientific Research Applications
(22S)-22-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bioactive molecules.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Research has shown that 22(S)-Hydroxycholesterol can influence the expression of genes involved in lipid metabolism and inflammation, making it a potential therapeutic target.
Industry: It is used in the production of pharmaceuticals and as a biochemical tool in various assays.
Mechanism of Action
The mechanism of action of 22(S)-Hydroxycholesterol involves its interaction with nuclear receptors such as liver X receptors (LXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses. This regulation occurs through the activation of specific signaling pathways that control gene transcription.
Comparison with Similar Compounds
(25S)-25-Hydroxycholesterol: Another oxysterol with a hydroxyl group at the 25th position.
(24S)-24-Hydroxycholesterol: Hydroxylated at the 24th position, involved in brain cholesterol metabolism.
(27S)-27-Hydroxycholesterol: Hydroxylated at the 27th position, known for its role in immune regulation.
Uniqueness: (22S)-22-Hydroxycholesterol is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other oxysterols. Its ability to modulate gene expression through LXRs sets it apart from other similar compounds, making it a valuable molecule in both research and therapeutic contexts.
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXNJLEKLXNO-GFKLAVDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313409 | |
Record name | (22R)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 22b-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17954-98-2, 22348-64-7 | |
Record name | (22R)-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17954-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3,22-diol, (3beta,22R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (22R)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22b-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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